ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, including the formation of the thiazolopyrimidine core and the introduction of various substituents. The synthetic route typically involves the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyrimidine ring.
Introduction of Substituents: Various substituents, such as the diethoxyphenyl and pyridinylmethylidene groups, are introduced through reactions like alkylation and condensation.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The biological activity of the thiazolopyrimidine core makes this compound a potential candidate for studying biological processes and developing new therapeutic agents.
Medicine: Due to its potential biological activity, this compound can be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the substituents present on the molecule.
Comparison with Similar Compounds
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and may have different substituents, leading to variations in their biological activity and applications.
Pyridinylmethylidene Derivatives: Compounds with the pyridinylmethylidene group can have similar properties and applications, depending on the other substituents present.
Diethoxyphenyl Derivatives: These compounds contain the diethoxyphenyl group and may exhibit similar chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which can be tailored for specific applications in scientific research and industry.
Properties
Molecular Formula |
C26H27N3O5S |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H27N3O5S/c1-5-32-19-9-8-18(15-20(19)33-6-2)23-22(25(31)34-7-3)16(4)28-26-29(23)24(30)21(35-26)14-17-10-12-27-13-11-17/h8-15,23H,5-7H2,1-4H3/b21-14- |
InChI Key |
YLGSGRXMEPRMFO-STZFKDTASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=NC=C4)/S3)C)C(=O)OCC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=NC=C4)S3)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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